Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-4-29-17-10-8-15(9-11-17)18(19-20(27)26-22(31-19)23-14(3)24-26)25-12-6-7-16(13-25)21(28)30-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAOEHWWDROFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
- Thiazole-Triazole Hybrid : This moiety contributes to the compound's biological activity.
- Ethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O4S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 869342-98-3 |
Research indicates that compounds with similar structures exhibit various biological activities, primarily through:
- NMDA Receptor Modulation : Compounds containing piperidine derivatives have shown efficacy as NMDA receptor antagonists, which are critical in neuropharmacology. For instance, modifications can significantly enhance selectivity and potency against specific NMDA receptor subtypes .
- Antimicrobial Activity : The thiazole and triazole components are often associated with antimicrobial properties. Studies suggest that such compounds can inhibit bacterial growth by interfering with essential cellular processes .
Biological Activity and Therapeutic Potential
- Neuroprotective Effects : this compound has been evaluated for its potential neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from excitotoxicity associated with NMDA receptor overactivation .
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The thiazole-triazole structure is believed to play a crucial role in this action .
- Immunomodulatory Effects : Similar compounds have demonstrated immunostimulating properties, suggesting that this compound may enhance immune responses. Research on related piperidine derivatives indicates their potential as immunomodulators .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Case Study 1: NMDA Receptor Antagonism
A study investigated the structure-activity relationship (SAR) of piperidine derivatives as NMDA receptor antagonists. Modifications to the piperidine ring significantly influenced potency and selectivity for the NR1/2B subunit .
Case Study 2: Antimicrobial Efficacy
Research on thiazole-triazole derivatives revealed their ability to inhibit urease activity, an important target for developing new antimicrobial agents. The study highlighted the role of structural components in enhancing biological efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit various biological activities, including antimicrobial and anticancer effects.
Case Studies and Findings
- A study by El-Kazak and Ibrahim (2013) demonstrated the synthesis of related compounds that showed promising antimicrobial activity. Their findings suggest that modifications to the thiazole and triazole moieties can enhance biological efficacy, indicating that Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate may also possess similar properties .
Antimicrobial Activity
The compound's structural components are hypothesized to interact with bacterial enzymes or receptors, potentially inhibiting their growth. The thiazole and triazole rings are particularly noted for their roles in enhancing antimicrobial activity.
Research Insights
- Compounds with similar structures have been shown to inhibit key metabolic pathways in pathogens. For instance, studies have indicated that triazole derivatives can disrupt cell wall synthesis in bacteria . This suggests that this compound could be explored as a lead compound for developing new antibiotics.
Anticancer Potential
Given the increasing interest in compounds that target cancer cells selectively, this compound’s unique structure may contribute to its potential as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Various synthetic routes have been explored in the literature.
Synthesis Techniques
Common methods include:
- Reaction of substituted piperidines with thiazole and triazole precursors.
- Utilization of coupling reactions to effectively link functional groups .
Potential Research Areas
- In Vivo Studies: Assessing the compound's efficacy and safety in animal models.
- Mechanistic Studies: Investigating specific molecular targets and pathways affected by the compound.
- Structure–Activity Relationship (SAR) Analysis: Exploring how modifications to the chemical structure affect biological activity.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the condensation of 4-ethoxyphenyl and thiazolo-triazole precursors. Key steps include:
- Mannich-type reactions for introducing the piperidine-3-carboxylate moiety .
- Nucleophilic substitution for coupling heterocyclic fragments, requiring anhydrous conditions and catalysts like triethylamine .
- Final purification via column chromatography (e.g., silica gel with gradient elution of dichloromethane/methanol) to achieve ≥95% purity . Optimization of temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF for solubility) is critical to minimize side products .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
Use a combination of:
- 1H/13C NMR to verify substituent positions (e.g., hydroxy group at C6 of the thiazolo-triazole) .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation (expected m/z ~475–500 Da) .
- X-ray crystallography (using SHELX programs ) to resolve ambiguities in stereochemistry, particularly around the piperidine ring .
Q. What stability considerations are critical for handling and storage?
- The 6-hydroxy group on the thiazolo-triazole is prone to oxidation; store under inert gas (e.g., argon) at –20°C .
- Avoid prolonged exposure to pH extremes (>10 or <4) to prevent ester hydrolysis of the piperidine-3-carboxylate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across assays?
Discrepancies in IC50 values (e.g., NLRP3 inflammasome inhibition vs. kinase assays) may arise from:
- Off-target interactions : Perform selectivity profiling using panels of related enzymes (e.g., kinase or protease families) .
- Assay conditions : Standardize variables like serum concentration (e.g., 10% FBS in cell-based assays) and incubation times .
- Metabolic stability : Use liver microsome assays to identify degradation products that may skew results .
Q. What strategies optimize regioselectivity during functionalization of the thiazolo-triazole core?
The C5 position (adjacent to the hydroxy group) is more reactive due to electron-withdrawing effects. To direct modifications:
- Use protecting groups (e.g., TBS for –OH) during alkylation or acylation .
- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C–H activation .
Q. How can computational methods guide target identification and binding mode analysis?
- Perform molecular docking (e.g., AutoDock Vina) against high-resolution protein structures (PDB: 3LD6 for 14-α-demethylase) to predict binding sites .
- Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Methodological Recommendations
- For crystallographic refinement , use SHELXL (via OLEX2 GUI) with TWIN commands to handle potential crystal twinning .
- In bioactivity assays , include a positive control (e.g., MCC950 for NLRP3 inhibition) to benchmark potency .
- For synthetic scalability , replace chromatographic purification with recrystallization (e.g., ethanol/water mixtures) for ≥100 mg batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
